molecular formula C16H10N2O6 B11624953 methyl 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

methyl 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11624953
M. Wt: 326.26 g/mol
InChI Key: JKQFUIDOULTEAH-UHFFFAOYSA-N
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Description

Methyl 3-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group, a dioxoisoindoline moiety, and a benzoate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and organic solvents like dichloromethane. The final esterification step is usually carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 3-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is primarily influenced by its functional groups. The nitro group can participate in redox reactions, while the dioxoisoindoline moiety can interact with various biological targets. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
  • Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate
  • Methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl-1-methyl-1H-pyrazol-5-carboxylate

Uniqueness

Methyl 3-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is unique due to the presence of the nitro group, which imparts distinct redox properties and potential biological activities. This differentiates it from other similar compounds that may lack the nitro functionality .

Properties

Molecular Formula

C16H10N2O6

Molecular Weight

326.26 g/mol

IUPAC Name

methyl 3-(5-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C16H10N2O6/c1-24-16(21)9-3-2-4-10(7-9)17-14(19)12-6-5-11(18(22)23)8-13(12)15(17)20/h2-8H,1H3

InChI Key

JKQFUIDOULTEAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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